molecular formula C10H11ClN2O3 B2546518 methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride CAS No. 1955498-23-3

methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride

Cat. No.: B2546518
CAS No.: 1955498-23-3
M. Wt: 242.66
InChI Key: CAPXGACBRJNPQF-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a hydroxymethyl group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid derivative. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction. This step often employs reagents such as formaldehyde and a reducing agent like sodium borohydride.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like sulfuric acid for esterification, Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of nitro or halogen groups onto the benzodiazole ring.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.

    Modulate Receptors: Affect receptor function by binding to receptor sites, influencing cellular signaling pathways.

    Alter Gene Expression: Influence gene expression by interacting with DNA or RNA, affecting protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-aminobenzimidazole share structural similarities but differ in their functional groups and biological activities.

    Hydroxymethyl Derivatives: Compounds such as hydroxymethylbenzimidazole and hydroxymethylbenzothiazole have similar hydroxymethyl groups but different ring structures.

Uniqueness

Methyl 2-(hydroxymethyl)-1H-1,3-benzodiazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7;/h2-4,13H,5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPXGACBRJNPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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